![molecular formula C15H21NO2 B7514995 (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JZL184, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which has been implicated in various physiological and pathological processes. Therefore, JZL184 has been a subject of interest in scientific research for its potential therapeutic applications.
Wirkmechanismus
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone works by inhibiting the activity of MAGL, the enzyme responsible for breaking down 2-AG in the brain. This leads to an increase in 2-AG levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, improve anxiety and depression-like behaviors, and reduce drug-seeking behavior in addiction models. (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for MAGL, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its relatively short half-life, which can limit its effectiveness in certain applications. Additionally, (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could be studied for its potential as a treatment for chronic pain, anxiety, and depression. Further research could also focus on optimizing the pharmacokinetics and dosing of (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone for various applications.
Synthesemethoden
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was first synthesized by Long et al. in 2009 using a multistep organic synthesis approach. The synthesis involves the reaction of 2,4-dimethylphenyl magnesium bromide with 3-(chloromethyl)piperidine followed by reduction with lithium aluminum hydride and subsequent acylation with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase levels of 2-AG in the brain, which can have neuroprotective and anti-inflammatory effects. (2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been studied in animal models of pain, anxiety, depression, addiction, and neurodegenerative diseases, with promising results.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-14(12(2)8-11)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHJPZRGBNUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.